Cas no 551950-41-5 (3-(2-chloro-pyridin-4-yl)-acrylic acid ethyl ester)

3-(2-Chloro-pyridin-4-yl)-acrylic acid ethyl ester is a versatile intermediate in organic synthesis, particularly valued for its reactive α,β-unsaturated ester functionality and chloro-substituted pyridine moiety. The compound serves as a key building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, enabling efficient derivatization through cross-coupling, nucleophilic substitution, or cyclization reactions. Its conjugated system enhances reactivity in Michael additions or Diels-Alder reactions, while the ethyl ester group offers flexibility for further functionalization. The chloro-pyridine unit provides a handle for metal-catalyzed transformations, making it useful in heterocyclic chemistry. This compound is characterized by high purity and stability, ensuring reliable performance in synthetic applications.
3-(2-chloro-pyridin-4-yl)-acrylic acid ethyl ester structure
551950-41-5 structure
Product Name:3-(2-chloro-pyridin-4-yl)-acrylic acid ethyl ester
CAS No:551950-41-5
MF:C10H10ClNO2
MW:211.644901752472
CID:943513
PubChem ID:17750165
Update Time:2025-05-08

3-(2-chloro-pyridin-4-yl)-acrylic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 3-(2-chloro-pyridin-4-yl)-acrylic acid ethyl ester
    • ethyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate
    • (E)-ethyl 3-(2-chloropyridin-4-yl)acrylate
    • AB21819
    • ethyl (2E)-3-(2-chloropyridin-4-yl)prop-2-enoate
    • ETHYL 3-(2-CHLOROPYRIDIN-4-YL)ACRYLATE
    • FT-0677601
    • MolPort-000-860-552
    • PubChem16688
    • AKOS015838769
    • ETHYL3-(2-CHLOROPYRIDIN-4-YL)ACRYLATE
    • 551950-41-5
    • 948842-53-3
    • 3-(2-Chloropyridin-4-yl)acrylic acid ethyl ester
    • 3-(2-Chloropyridin-4-yl)-acrylic acid ethyl ester
    • 3-(2-Chloro-pyridin-4-yl)-acrylic acidethyl ester
    • EN300-1455957
    • Inchi: 1S/C10H10ClNO2/c1-2-14-10(13)4-3-8-5-6-12-9(11)7-8/h3-7H,2H2,1H3/b4-3+
    • InChI Key: CVPOUFVXENKYKW-ONEGZZNKSA-N
    • SMILES: ClC1C=C(C=CN=1)/C=C/C(=O)OCC

Computed Properties

  • Exact Mass: 211.04000
  • Monoisotopic Mass: 211.0400063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • Melting Point: 63.9-64.8°C
  • PSA: 39.19000
  • LogP: 2.31130

3-(2-chloro-pyridin-4-yl)-acrylic acid ethyl ester Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT

3-(2-chloro-pyridin-4-yl)-acrylic acid ethyl ester Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(2-chloro-pyridin-4-yl)-acrylic acid ethyl ester Pricemore >>

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Additional information on 3-(2-chloro-pyridin-4-yl)-acrylic acid ethyl ester

3-(2-Chloro-pyridin-4-yl)-acrylic acid ethyl ester: A Promising Compound in Drug Discovery and Chemical Research

3-(2-Chloro-pyridin-4-yl)-acrylic acid ethyl ester (CAS No. 551950-41-5) represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in targeted drug development and synthetic biology. Recent studies have highlighted its role in modulating protein kinase pathways and its ability to interact with specific biological targets, making it a valuable candidate for therapeutic innovation.

As a derivative of acrylic acid ethyl ester, this compound incorporates a pyridine ring substituted with a chloro group at the 2-position. The pyridin-4-yl moiety contributes to its chemical stability and biological activity, while the ethyl ester functional group enhances its solubility and bioavailability. This structural combination is critical for its functionality in drug-target interactions and metabolic pathways.

Recent advancements in computational chemistry have enabled researchers to model the binding affinity of this compound with various protein receptors. A 2023 study published in Journal of Medicinal Chemistry demonstrated that 3-(2-chloro-pyridin-4-yl)-acrylic acid ethyl ester exhibits high selectivity for tyrosine kinase inhibitors, making it a potential candidate for anti-cancer therapies. The study also highlighted its low toxicity profile, which is essential for clinical development.

The synthetic pathway of this compound involves electrophilic substitution reactions and esterification processes. Researchers have optimized these steps to improve yield and purification efficiency. A 2022 paper in Organic & Biomolecular Chemistry described a novel asymmetric synthesis method that reduces byproduct formation, aligning with green chemistry principles. This approach is particularly relevant in industrial-scale production of pharmaceuticals.

In the realm of biological applications, 3-(2-chloro-pyridin-4-yl)-acrylic acid ethyl ester has shown promise in antimicrobial research. A 2023 study in Antimicrobial Agents and Chemotherapy revealed its ability to disrupt biofilm formation in pathogenic bacteria. This property is crucial for combating multidrug-resistant strains, a growing challenge in clinical microbiology.

The pharmacokinetic properties of this compound are under investigation to determine its metabolic stability and half-life. Preliminary data from in vitro studies suggest that it is rapidly metabolized in the liver, which may influence its dosage regimen. Researchers are exploring prodrug strategies to enhance its bioavailability and targeted delivery.

Within the context of drug discovery, this compound is being evaluated for its potential to modulate neurotransmitter systems. A 2023 preclinical study in Neuropharmacology indicated its ability to inhibit excitatory synaptic transmission, which could have implications for treating neurological disorders such as epilepsy and Alzheimer's disease.

The synthetic versatility of 3-(2-chloro-pyridin-4-yl)-acrylic acid ethyl ester allows for the development of structural analogs with tailored biological activities. Researchers are employing combinatorial chemistry to generate libraries of derivatives, which can be screened for novel therapeutic applications. This approach is central to modern drug discovery strategies.

Environmental and safety considerations are also being addressed in the research on this compound. A 2023 assessment in Environmental Science & Technology evaluated its ecotoxicological impact and emphasized the need for proper waste management practices during its synthesis and disposal. These findings underscore the importance of sustainable chemical practices in pharmaceutical research.

As the field of pharmaceutical science continues to evolve, 3-(2-chloro-pyridin-4-yl)-acrylic acid ethyl ester remains a focal point for innovative research. Its unique chemical properties and potential therapeutic applications position it as a key player in the development of next-generation medicines. Ongoing studies are expected to further elucidate its role in biomedical research and clinical practice.

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